molecular formula C10H13N3O B11747085 (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide

Cat. No.: B11747085
M. Wt: 191.23 g/mol
InChI Key: HOQVOMSGUVLPIL-VIFPVBQESA-N
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Description

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is a chiral compound with a pyridine ring attached to a pyrrolidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with (S)-pyrrolidine-2-carboxylic acid. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to ensure the retention of the chiral integrity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to optimize yield and efficiency. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of the pyridine ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the carboxamide group.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Pyrrolidine-2-amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(pyridin-3-yl)pyrrolidine-2-carboxamide
  • N-(pyridin-2-yl)pyrrolidine-2-carboxamide
  • N-(pyridin-4-yl)pyrrolidine-2-carboxamide

Uniqueness

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-N-(pyridin-3-yl)pyrrolidine-2-carboxamide. The position of the pyridine ring also influences its reactivity and interaction with molecular targets, making it distinct from other positional isomers.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(2S)-N-pyridin-3-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14)/t9-/m0/s1

InChI Key

HOQVOMSGUVLPIL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CN=CC=C2

Canonical SMILES

C1CC(NC1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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